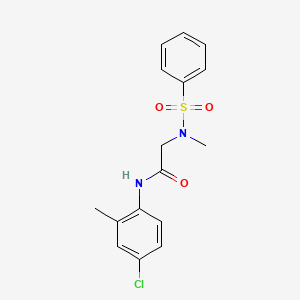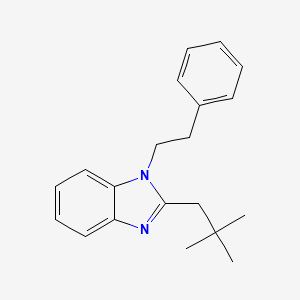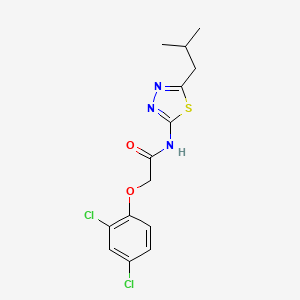
N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mechanism of Action
The exact mechanism of action of N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is believed to exert its neuroprotective effects by modulating mitochondrial function and preventing oxidative stress. It has also been shown to inhibit the activation of certain enzymes involved in cell death pathways.
Biochemical and Physiological Effects
Studies have demonstrated that this compound 3466B can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to reduce infarct size and improve neurological outcomes in models of stroke.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B is its ability to protect against cell death in a variety of experimental models. However, its precise mechanism of action is still being elucidated, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several potential future directions for research on N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of focus could be on developing more specific and potent analogs of the compound. Another potential direction could be on investigating its potential therapeutic applications in other neurological and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound 3466B and how it can be optimized for therapeutic use.
Scientific Research Applications
N~1~-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been investigated for its ability to prevent cell death in various models of ischemia and stroke.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-10-13(17)8-9-15(12)18-16(20)11-19(2)23(21,22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPLXWHHQDTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethyl-4-[(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B3535259.png)
![3-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3535260.png)

![N-{[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3535290.png)
![3-(4-bromophenyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acrylamide](/img/structure/B3535302.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B3535310.png)
![ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535318.png)
![methyl 3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3535322.png)

![2-({4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3535332.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3535333.png)
![N-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3535361.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3535368.png)
